Alvespimycin

描述

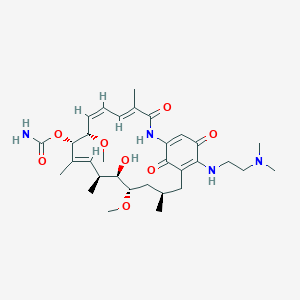

Alvespimycin (17-DMAG) is a second-generation geldanamycin derivative and a potent inhibitor of heat shock protein 90 (HSP90), a molecular chaperone critical for the stability and function of numerous oncogenic client proteins, including BCR-ABL, HER2, and mutant kinases . By binding to the ATP-binding domain of HSP90, this compound induces proteasomal degradation of these clients, disrupting cancer cell proliferation and survival . Preclinical studies demonstrated its efficacy in overcoming imatinib resistance in chronic myeloid leukemia (CML) cells, with IC50 values ranging from 31 nM to 50 nM across sensitive and resistant cell lines . This compound also exhibits synergistic effects with proteasome activators like oleuropein (OLPN) in mitigating TGF-β signaling and fibrosis . Despite promising antitumor activity in early clinical trials for solid tumors and hematologic malignancies, development was discontinued due to dose-limiting toxicities, including hepatotoxicity, nephrotoxicity, and cardiac ischemia .

准备方法

艾维斯霉素是通过一系列从格尔德霉素开始的化学反应合成的。 合成路线涉及用 2-(二甲基氨基)乙基氨基取代连接到格尔德霉素苯醌部分的甲氧基 . 反应条件通常包括在受控温度和压力下使用有机溶剂和试剂。 艾维斯霉素的工业生产方法类似于实验室合成,但规模更大以满足商业需求。 该化合物通常以其盐酸盐形式制备,以提高其溶解度和稳定性 .

化学反应分析

Redox Cycling and Quinone Metabolism

Alvespimycin’s benzoquinone moiety undergoes redox cycling, a hallmark reaction of quinone-containing compounds. This process is catalyzed by cytochrome P450 reductase (CYP3A4/3A5) and involves the following steps:

| Reaction Step | Enzymatic System | Products Formed | Significance |

|---|---|---|---|

| Reduction of quinone | CYP3A4/3A5 | Semiquinone radical | Generates reactive oxygen species (ROS) |

| Further reduction | Cellular reductases | Hydroquinone | Stabilizes the reduced form |

| Re-oxidation | Molecular oxygen | Semiquinone/Quinone | Sustains redox cycling |

-

Experimental Evidence :

Glutathione Conjugation

The 19-position of this compound’s quinone ring is susceptible to nucleophilic attack by glutathione (GSH), leading to the formation of glutathione conjugates:

-

Key Findings :

Hydrolysis and Structural Modifications

This compound’s ansamycin backbone contains labile functional groups that may undergo hydrolysis under specific conditions:

| Functional Group | Reactivity | Conditions |

|---|---|---|

| Carbamate ester | Hydrolysis to primary amine | Acidic or enzymatic (esterases) |

| Macrocyclic lactam | Stability under physiological pH | Resists hydrolysis |

-

Stability Data :

Comparative Metabolic Pathways Across Species

Interspecies differences in this compound metabolism were observed:

| Species | Primary Metabolic Pathway | Excretion (Unchanged Drug) | Reference |

|---|---|---|---|

| Mouse | Hepatic CYP3A-mediated redox | 10.6–14.8% | |

| Rat | Biliary conjugation | 22% | |

| Human | Minimal metabolism | >80% |

-

Implications :

Reactivity with Plasma Proteins

Despite its hydrophobic structure, this compound shows low plasma protein binding (<30%), enhancing its free fraction and bioavailability:

| Property | Value | Impact on Pharmacokinetics |

|---|---|---|

| Plasma protein binding | 20–30% | High unbound fraction for tissue uptake |

| Water solubility | 3.04 mg/mL (HCl salt) | Facilitates IV formulation |

Synthetic Modifications and Analogs

Structural analogs of this compound highlight the importance of the 19-position quinone in reactivity:

| Derivative | Modification | Effect on Reactivity |

|---|---|---|

| Tanespimycin (17-AAG) | Methoxy group retained | Higher hepatotoxicity |

| This compound | Dimethylaminoethylamino | Reduced redox liability |

科学研究应用

化学: 艾维斯霉素被用作模型化合物来研究热休克蛋白 90 的抑制及其对蛋白质折叠和稳定性的影响.

生物学: 该化合物用于研究热休克蛋白 90 在细胞信号通路中的作用及其对细胞存活和凋亡的影响.

作用机制

相似化合物的比较

Alvespimycin belongs to the benzoquinone ansamycin class of HSP90 inhibitors. Key structural and functional analogs include tanespimycin (17-AAG), retaspimycin (IPI-504), and geldanamycin, as well as newer agents like SL-145. Below is a comparative analysis:

Table 1: Comparative Profile of this compound and Analogous HSP90 Inhibitors

Key Findings

Structural and Pharmacokinetic Differences: this compound and tanespimycin are semi-synthetic derivatives of geldanamycin, designed to improve solubility and reduce toxicity. This compound’s dimethylaminoethyl side chain enhances water solubility compared to tanespimycin . Retaspimycin, another derivative, exhibits superior tumor penetration and reduced off-target effects, making it more viable for NRF2-activated cancers .

Efficacy in Resistant Cancers :

- This compound showed superior activity in imatinib-resistant CML (IC50 31 nM vs. 50 nM in sensitive cells) by degrading BCR-ABL .

- Tanespimycin demonstrated partial responses in HER2+ breast cancer when combined with trastuzumab, whereas this compound achieved stable disease in refractory solid tumors .

Toxicity and Therapeutic Index: this compound’s clinical development was halted due to severe cardiac and renal toxicities at doses >80 mg/m², contrasting with retaspimycin’s better safety profile . SL-145, a non-ansamycin inhibitor, avoids heat shock response (HSR) activation and shows minimal liver/kidney toxicity, highlighting a structural advantage over ansamycins .

Synergistic Combinations :

- This compound synergized with OLPN (a proteasome activator) in fibroblast models, reducing TGF-β signaling at lower doses (3.55–3.76 µM) .

- Tanespimycin combined with bortezomib (proteasome inhibitor) showed efficacy in myeloma, suggesting divergent combinatorial strategies based on HSP90 inhibitor class .

生物活性

Alvespimycin, also known as 17-DMAG, is a potent inhibitor of heat shock protein 90 (HSP90), a chaperone protein that plays a critical role in the stability and function of various client proteins involved in cancer progression. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical trials, and potential therapeutic applications.

This compound exerts its biological effects primarily through the inhibition of HSP90. By disrupting the chaperone function of HSP90, this compound promotes the degradation of several oncoproteins that are crucial for tumor growth and survival. These include:

- BCR-ABL : A fusion protein associated with chronic myeloid leukemia (CML).

- HER2 : An oncogene commonly overexpressed in breast cancer.

- AKT and RAF-1 : Proteins involved in cell signaling pathways that promote cell proliferation.

The inhibition of HSP90 leads to a cascade of downstream effects, including increased apoptosis, cell cycle arrest, and altered expression levels of heat shock proteins such as HSP70 .

Clinical Trials

This compound has been evaluated in various clinical settings, particularly for its effectiveness against solid tumors and hematological malignancies. A summary of key findings from clinical trials includes:

In one notable study involving patients with advanced solid tumors, this compound was administered intravenously. The trial demonstrated safety at escalating doses and identified a maximum tolerated dose (MTD) of 80 mg/m². Among the participants, there was evidence of tumor stabilization and reduction in some cases .

Preclinical Studies

In preclinical models, this compound has shown promising results against various cancer types. For instance:

- In CML models (K562-RC and K562-RD), this compound exhibited IC50 values of 31 nM and 44 nM respectively, indicating increased sensitivity compared to imatinib-sensitive cells .

- The compound induced significant apoptosis via the mitochondrial pathway and promoted cell cycle arrest at the G0/G1 phase in treated cells .

Case Studies

Several case studies highlight the potential of this compound as an effective treatment option:

- Chronic Myeloid Leukemia : A study demonstrated that this compound effectively reduced metabolic activity and induced apoptosis in imatinib-resistant CML cell lines. This suggests its utility in overcoming resistance mechanisms associated with traditional therapies .

- Breast Cancer : In HER2-positive breast cancer models, this compound not only inhibited tumor growth but also destabilized critical oncoproteins like HER2 and mutant p53. Patients receiving combination therapy with trastuzumab reported enhanced outcomes compared to monotherapy .

常见问题

Basic Research Questions

Q. What is the mechanistic basis of Alvespimycin’s anticancer activity?

this compound (17-DMAG) inhibits heat shock protein 90 (HSP90), a molecular chaperone critical for stabilizing oncogenic client proteins. By disrupting HSP90 function, it promotes proteasomal degradation of these clients, leading to cell cycle arrest and apoptosis in cancer cells. Methodologically, validating HSP90 inhibition involves assays like Western blotting to assess client protein levels (e.g., HER2, AKT) and cellular viability assays (e.g., MTT) to correlate target modulation with cytotoxicity .

Q. What key pharmacokinetic parameters should be prioritized in preclinical studies of this compound?

Preclinical studies should focus on plasma half-life, tissue distribution, and clearance rates. For example, physiologically based pharmacokinetic (PBPK) models constructed from murine data can extrapolate human pharmacokinetics by incorporating species-specific physiological parameters (e.g., organ weights, blood flow rates). This approach successfully predicted this compound’s human plasma concentration-time profiles, enabling optimized dosing regimens for clinical trials .

Q. How were safety and efficacy endpoints defined in early-phase this compound trials?

Phase I trials (e.g., PH1/102) employed a 3+3 dose-escalation design to determine the maximum tolerated dose (MTD). Efficacy was assessed via RECIST criteria, with endpoints including objective response rate (ORR) and progression-free survival (PFS). Safety monitoring included adverse event grading (CTCAE v4.0) and liver function tests, identifying dose-limiting toxicities like corneal abrasions and hepatic enzyme elevation .

Advanced Research Questions

Q. How can PBPK modeling address interspecies variability in this compound pharmacokinetics?

PBPK models integrate in vitro parameters (e.g., plasma protein binding, metabolic stability) and in vivo preclinical data to simulate human pharmacokinetics. For this compound, murine-derived models were scaled to humans by adjusting physiological parameters (e.g., liver volume, blood flow), achieving >90% accuracy in predicting clinical AUC and Cmax. Researchers should validate models using clinical trial data and refine them iteratively to account for population variability .

Q. What statistical methods reconcile contradictory efficacy outcomes in this compound trials?

In the PH1/102 trial, partial responses (PR) and stable disease (SD) were observed in subsets of patients. Bayesian hierarchical models can analyze heterogeneous responses by incorporating covariates like tumor mutational status or prior therapy. For example, subgroup analyses stratified by HSP90 client protein expression (e.g., via IHC) may identify predictive biomarkers, improving patient selection .

Q. How should researchers design combination trials for this compound to mitigate toxicity?

Rational combination strategies require mechanistic synergy and non-overlapping toxicity profiles. Preclinical screens (e.g., synthetic lethality assays) can identify partners like proteasome inhibitors or kinase inhibitors. Clinically, staggered dosing (e.g., this compound on Day 1, partner drug on Day 2) reduces cumulative toxicity. Phase Ib trials should employ adaptive designs to optimize schedules while monitoring pharmacodynamic biomarkers (e.g., HSP70 induction) .

Q. Data Contradictions and Analytical Frameworks

Q. How do conflicting preclinical and clinical efficacy data inform this compound’s development?

While this compound showed tumor regression in xenograft models, clinical trials reported limited ORR (e.g., 5% PR in PH1/102). Researchers should apply translational frameworks like the Pharmacological Audit Trail (PhAT), which systematically evaluates drug exposure, target engagement, and pathway modulation across species. Discrepancies may arise from differences in tumor microenvironment or HSP90 isoform expression, necessitating comparative transcriptomic analyses .

Q. What experimental controls are critical for validating this compound’s off-target effects?

Use isogenic cell lines (e.g., CRISPR-edited HSP90 knockdown) to distinguish on-target vs. off-target effects. Additionally, include HSP90 inhibitors with divergent chemical scaffolds (e.g., Ganetespib) as comparators. In in vivo studies, vehicle controls and toxicity rescue experiments (e.g., co-administration of hepatoprotectants) clarify mechanism-specific adverse events .

属性

IUPAC Name |

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-[2-(dimethylamino)ethylamino]-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H48N4O8/c1-18-14-22-27(34-12-13-36(5)6)24(37)17-23(29(22)39)35-31(40)19(2)10-9-11-25(42-7)30(44-32(33)41)21(4)16-20(3)28(38)26(15-18)43-8/h9-11,16-18,20,25-26,28,30,34,38H,12-15H2,1-8H3,(H2,33,41)(H,35,40)/b11-9-,19-10+,21-16+/t18-,20+,25+,26+,28-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFRQPKVAWMTJO-LMZWQJSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)C)OC)OC(=O)N)C)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCN(C)C)/C)OC)OC(=O)N)\C)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H48N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00963646 | |

| Record name | 17-Demethoxy-17-[[2-(dimethylamino)ethyl]amino]geldanamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Record name | Alvespimycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12442 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

467214-20-6 | |

| Record name | 17-Dimethylaminoethylamino-17-demethoxygeldanamycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=467214-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alvespimycin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0467214206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alvespimycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12442 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 17-Demethoxy-17-[[2-(dimethylamino)ethyl]amino]geldanamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00963646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALVESPIMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/001L2FE0M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。